molecular formula C19H21N5O3S2 B2862232 N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847191-92-8

N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2862232
CAS No.: 847191-92-8
M. Wt: 431.53
InChI Key: LZMDWAWSMYWDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a nitrogen-containing heterocycle . It contains a pyrrole and a pyrazine ring, which are common in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This scaffold is a common feature in many bioactive molecules .

Scientific Research Applications

Chemical Synthesis and Applications

The compound , due to its complex chemical structure, appears to have relevance in various synthetic and pharmacological contexts. While direct studies on this specific compound were not found, research on closely related compounds provides insight into potential applications and methodologies that might be applicable.

  • Synthesis of Thieno[2,3-d]pyrimidines : A study detailed the synthesis of thieno[2,3-d]pyrimidines, indicating the compound's relevance in the creation of heterocyclic compounds. These reactions, facilitated by microwave irradiation, suggest a methodology that could potentially apply to the synthesis of the specified compound, highlighting its significance in chemical synthesis and the exploration of new heterocyclic compounds with potential pharmaceutical applications (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

  • Anticonvulsant Agents : Another study embarked on synthesizing and evaluating S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This research hints at the therapeutic potential of structurally similar compounds, suggesting that variations like the one might have applications in developing new anticonvulsant drugs. The study employed molecular docking to predict the interaction with biological targets, underscoring the compound's relevance in drug discovery (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

  • Antitumor Activity : Research into novel pyrimidiopyrazole derivatives for their antitumor activity further demonstrates the potential medical applications of related compounds. These findings support the possibility that the compound could be structurally modified or serve as a precursor in synthesizing new compounds with antitumor properties. The study included molecular docking and density functional theory (DFT) analyses, suggesting a comprehensive approach to evaluating the compound's biological activity and interaction with specific targets (Fahim, Elshikh, & Darwish, 2019).

Properties

IUPAC Name

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-23-16-14(18(26)24(2)19(23)27)17(22-15(21-16)12-8-5-9-28-12)29-10-13(25)20-11-6-3-4-7-11/h5,8-9,11H,3-4,6-7,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMDWAWSMYWDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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